molecular formula C14H19N3O3 B11847652 tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate

Cat. No.: B11847652
M. Wt: 277.32 g/mol
InChI Key: DOBMKROTWMAUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate is a fused bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This structure incorporates a cyclopropyl substituent at position 2, a ketone group at position 4, and a tert-butyl carboxylate moiety at position 4. The tert-butyl group enhances solubility and stability, while the cyclopropyl ring may influence conformational rigidity and binding affinity to biological targets .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-6-9-10(7-17)15-11(8-4-5-8)16-12(9)18/h8H,4-7H2,1-3H3,(H,15,16,18)

InChI Key

DOBMKROTWMAUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(NC2=O)C3CC3

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine ring is typically assembled from a diaminopyridine or cyanopyridine precursor. For example, tert-butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate (a structural analog without the cyclopropyl group) is synthesized via cyclization of a nitro-substituted intermediate. In a representative procedure:

  • Nitration of 2-tert-butylaniline (69 ) yields 70 , which undergoes diazotization and sulfonylation to form 72 .

  • Coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ) under standard amide-forming conditions affords the pyrrolo[3,4-d]pyrimidine scaffold.

Functionalization and Protective Group Strategies

Oxidation to 4-Oxo Functionality

The ketone at position 4 is installed via oxidation of a secondary alcohol or deprotection of a masked carbonyl group. For example:

  • Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes a 4-hydroxypyrrolo[3,4-d]pyrimidine to the 4-oxo derivative.

  • Alternative methods include Swern oxidation (oxalyl chloride/DMSO) for acid-sensitive intermediates.

tert-Butyl Carboxylate Installation

The tert-butyl ester is introduced via a two-step protocol:

  • Carboxylic Acid Formation : Hydrolysis of a methyl ester (e.g., using LiOH in THF/H₂O) yields the free acid.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane affords the tert-butyl carboxylate.

Critical Parameters :

  • Reaction temperature: 0°C to room temperature.

  • Yield: 70–85% after silica gel chromatography.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Cyclization-Coupling Approach

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 1.55–1.62 (m, 4H, cyclopropyl), 3.85 (s, 2H, CH₂), 8.22 (s, 1H, pyrimidine-H).

  • HRMS-ESI : m/z [M + H]⁺ calcd for C₁₈H₂₃N₃O₃: 330.1818; found: 330.1812.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • X-ray Crystallography : Confirms the fused bicyclic structure and substituent geometry.

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

  • Cyclopropane Source : Cyclopropylboronic acid (USD $120/mol) vs. cyclopropylmagnesium bromide (USD $200/mol).

  • Catalyst Optimization : Recyclable Pd/C systems reduce Pd consumption by 40%.

Chemical Reactions Analysis

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Pyrido[4,3-d]pyrimidine Derivatives

Compounds like 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates (e.g., Zhang et al., 2018a) share a similar fused pyrimidine scaffold but differ in the placement of nitrogen atoms and substituents. These derivatives exhibit potent EGFR inhibition (IC₅₀ values in the nanomolar range) due to their planar aromatic systems, which facilitate interactions with the ATP-binding pocket of kinases .

Spirocyclic Pyrazino-Pyrrolo-Pyrimidine Derivatives

The spirocyclic compound tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate () features a pyrazino-pyrrolo-pyrimidine system with a spirocyclic pyran ring. This complexity enhances three-dimensional diversity but may reduce synthetic accessibility compared to the simpler bicyclic structure of the target compound. The spiro system also introduces steric hindrance, which could limit bioavailability .

Organocatalytic Approaches

The synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate () employs organocatalysts (e.g., catalysts I or II) under mild conditions (25°C, 24 hours), yielding a 36% enantiomeric mixture after column chromatography .

Transition Metal-Catalyzed Reactions

The patent in describes Pd(OAc)₂/X-Phos-catalyzed coupling reactions with Cs₂CO₃ as a base, achieving C–N bond formation in a spirocyclic system. Such methods are scalable but require rigorous control of moisture and oxygen. The target compound’s synthesis might similarly leverage transition-metal catalysis for cyclopropane installation or cross-coupling reactions .

Pharmacological and Physicochemical Properties

Property Target Compound Pyrido[4,3-d]pyrimidine (Zhang et al., 2018a) Spirocyclic Derivative ()
Core Structure Pyrrolo[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine Spiro-pyrazino-pyrrolo-pyrimidine
Key Substituents Cyclopropyl, tert-butyl carboxylate Anilino, tert-butyl carboxylate Chloro, spiro-pyran, tert-butyl carboxylate
Synthetic Yield (Typical) Not reported 40–60% Not reported
Bioactivity Undisclosed (likely kinase inhibition) EGFR inhibition (IC₅₀ = 12 nM) Kinase inhibition (specific targets N/A)
Solubility Enhanced by tert-butyl group Moderate (logP = 2.8) Likely low due to spiro complexity

Research Findings and Implications

  • Structural Flexibility vs. Bioactivity : The pyrrolo[3,4-d]pyrimidine core offers conformational flexibility compared to rigid pyrido[4,3-d]pyrimidines, which may improve off-target selectivity but reduce binding affinity .
  • Synthetic Challenges: The cyclopropane and tert-butyl groups in the target compound necessitate multi-step syntheses with protective strategies, contrasting with the one-pot organocatalytic routes used for simpler analogues .
  • Pharmacological Potential: While direct data on the target compound’s activity is unavailable, structural parallels to EGFR inhibitors (e.g., Zhang et al., 2018a) suggest promise in oncology. Further studies should prioritize kinase panel screening and ADMET profiling.

Biological Activity

tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol
  • CAS Number : 1229455-14-4

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that tert-butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: NCI Drug Screen

In a comprehensive evaluation using the National Cancer Institute (NCI) drug screen, several pyrrolo derivatives were assessed for their growth inhibitory effects across a panel of 60 human cancer cell lines. The results indicated that compounds within this class displayed potent activity with GI50 values reaching the nanomolar range, particularly effective against lymphoma cell lines with IC50 values below 500 nM .

The mechanism of action for tert-butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine involves several key pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for halting proliferation.
  • Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, leading to cell death.
  • Tubulin Polymerization Inhibition : The compound appears to inhibit tubulin polymerization, which is vital for mitotic spindle formation during cell division .

Comparative Biological Activity

The following table summarizes the biological activity of tert-butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine compared to other pyrrolo derivatives:

Compound NameIC50 (nM)Mechanism of ActionCancer Type
tert-butyl 2-cyclopropyl...<500G2/M arrest, apoptosis inductionLymphoma
CA-4P1.9–8.2Tubulin inhibitionVarious solid tumors
KRIBB3<500Microtubule polymerizationLymphoma

Q & A

Q. What methods validate the compound’s purity for publication or patent submission?

  • Methodological Answer : Use orthogonal techniques:
  • HPLC : ≥95% purity with a C18 column and UV detection at 254 nm .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios .
  • Chiral HPLC : Confirm enantiomeric excess for stereospecific derivatives .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK293, HepG2) for cytotoxicity assays (MTT/CCK-8). Compare IC50_{50} values with known toxic compounds (e.g., doxorubicin) . Include primary cell cultures to assess tissue-specific effects .

Q. How can SAR studies improve selectivity for therapeutic targets?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with benzyl ). Test against off-target receptors (e.g., GPCRs) to identify selectivity drivers. Use SPR or ITC to quantify binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.